2-Butyl-6-methoxyquinoline-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6-methoxyquinoline-4-carbothioamide is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives have been extensively studied due to their diverse biological activities and industrial applications. This compound, with its specific functional groups, offers interesting properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-methoxyquinoline-4-carbothioamide typically involves the reaction of 2-butyl-6-methoxyquinoline with a suitable thiocarbonyl reagent. One common method is the reaction of 2-butyl-6-methoxyquinoline with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired carbothioamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-methoxyquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Butyl-6-methoxyquinoline-4-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Butyl-6-methoxyquinoline-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their function. In biological systems, it may induce oxidative stress, leading to cellular damage and apoptosis. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Known for its biological activities, including antioxidant and anti-inflammatory properties.
2-Butylquinoline: Studied for its potential antimicrobial and anticancer activities.
4-Quinolinecarbothioamide: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness
2-Butyl-6-methoxyquinoline-4-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62078-05-1 |
---|---|
Molecular Formula |
C15H18N2OS |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-butyl-6-methoxyquinoline-4-carbothioamide |
InChI |
InChI=1S/C15H18N2OS/c1-3-4-5-10-8-13(15(16)19)12-9-11(18-2)6-7-14(12)17-10/h6-9H,3-5H2,1-2H3,(H2,16,19) |
InChI Key |
KCZLSDPUIJZUHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C2C=C(C=CC2=N1)OC)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.